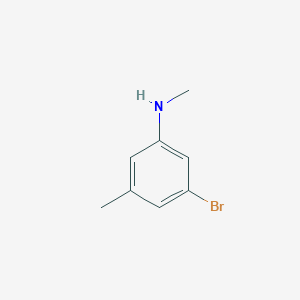

3-Bromo-N,5-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-N,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom and two methyl groups attached to the benzene ring, specifically at the 3rd and 5th positions, with an amino group at the 1st position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,5-dimethylaniline typically involves a multi-step process:

Nitration: The starting material, 1,3-dimethylbenzene, undergoes nitration to introduce a nitro group at the 3rd position.

Reduction: The nitro group is then reduced to an amino group, forming 3-amino-1,3-dimethylbenzene.

Bromination: Finally, bromination is carried out to introduce a bromine atom at the 5th position, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of mesitylene as a solvent in the methylation reaction can be employed to achieve high efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-N,5-dimethylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-methoxy-N,5-dimethylaniline.

Oxidation: Products include 3-nitro-N,5-dimethylaniline.

Reduction: Products include 3-amino-N,5-dimethylaniline.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Intermediate

3-Bromo-N,5-dimethylaniline is primarily utilized as a synthetic intermediate in the production of various organic compounds. Its reactive bromine atom allows it to participate in electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex molecules.

Fluorination Reactions

This compound is also involved in fluorination processes, where it can be converted into 3-fluoro-N,5-dimethylaniline using metal fluoride in the presence of palladium-based precatalysts . This transformation is crucial for developing fluorinated compounds that exhibit enhanced biological activities.

| Reaction Type | Product | Conditions |

|---|---|---|

| Electrophilic Substitution | Various aromatic compounds | Br₂ in the presence of Lewis acids |

| Fluorination | 3-Fluoro-N,5-dimethylaniline | Metal fluoride with Pd precatalyst |

Materials Science

Organic Electronics

In materials science, this compound has been explored for its application in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of bromine enhances the electronic properties of the resulting materials.

Table: Comparison of Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N,N-Dimethylaniline | No halogen substituent | Basic structure without bromine |

| 4-Bromo-N,N-dimethylaniline | Bromine at para position | Different substitution pattern |

| 2-Bromo-N,N-dimethylaniline | Bromine at ortho position | Alters electrophilic substitution |

Mecanismo De Acción

The mechanism of action of 3-Bromo-N,5-dimethylaniline involves its interaction with specific molecular targets. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions .

Comparación Con Compuestos Similares

- 3-Bromo-N,N-dimethylaniline

- 2-Bromo-N,N-dimethylaniline

- 4-Bromo-N,N-dimethylaniline

Comparison: 3-Bromo-N,5-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions .

Actividad Biológica

3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) is an aromatic amine characterized by a bromine substituent at the meta position of the aniline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological activities. This article reviews the biological activity of 3-Bromo-N,N-dimethylaniline, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : 200.08 g/mol

- Melting Point : 11 °C

- Boiling Point : 126 °C (14 mmHg)

- Density : 1.365 g/cm³

- Solubility : Miscible with chloroform, dichloromethane, and methanol .

Biological Activity Overview

The biological activities of 3-Bromo-N,N-dimethylaniline have been investigated in various studies, highlighting its potential as an antimicrobial agent, its effects on cell viability, and its role in synthetic biology.

Antimicrobial Activity

Research indicates that halogenated anilines, including 3-Bromo-N,N-dimethylaniline, exhibit significant antimicrobial properties. A study showed that compounds with bromine substitutions can enhance antibacterial efficacy against a range of pathogens due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Cytotoxicity and Cell Viability

The cytotoxic effects of 3-Bromo-N,N-dimethylaniline have been evaluated in several cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines at specific concentrations, leading to reduced cell viability. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .

The biological activity of 3-Bromo-N,N-dimethylaniline is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels within cells, leading to oxidative damage and triggering apoptotic pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, thereby disrupting normal cellular functions.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing destabilization and leakage .

Case Studies

Synthesis and Applications

3-Bromo-N,N-dimethylaniline is also utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for further modifications, such as fluorination or coupling reactions, making it a valuable building block in organic synthesis .

Propiedades

IUPAC Name |

3-bromo-N,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRZPBGDKKIZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.